2,2-Difluoro-1-phenylpent-4-en-1-one
Description
2,2-Difluoro-1-phenylpent-4-en-1-one is a fluorinated enone compound characterized by a pentenone backbone (five-carbon chain with a ketone group and a double bond at position 4) and two fluorine atoms at the 2-position of the carbonyl-bearing carbon. This structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where fluorination is often employed to modulate reactivity, bioavailability, or thermal stability .
Properties
CAS No. |
100699-89-6 |
|---|---|
Molecular Formula |
C11H10F2O |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
LBUAJXHTLYLBGF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
Synonyms |
4-Penten-1-one, 2,2-difluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Fluorinated Chalcone Derivatives
Example Compound : (2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one ()
- Structural Features: Terphenyl backbone with methoxy and fluoro substituents. Extended π-conjugation due to the chalcone (propenone) system.
- Comparison :
- Unlike 2,2-difluoro-1-phenylpent-4-en-1-one, this compound has a more complex aromatic system (terphenyl) and additional methoxy groups, which enhance electron-donating resonance effects.
- The difluoro substituents in both compounds likely improve thermal stability and resistance to oxidation.
- Applications : Chalcones are studied for antimicrobial and anticancer activities; fluorination may enhance bioavailability .
Heterocyclic-Substituted Enones
Example Compound : (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()
- Dual fluorophenyl groups increase lipophilicity.
- Comparison: The triazole moiety in this compound provides sites for intermolecular interactions (e.g., with biological targets), unlike the simpler pentenone structure of this compound. Both compounds leverage fluorinated aryl groups for electronic modulation, but the triazole derivative may exhibit enhanced antifungal or kinase-inhibitory properties .
Halogenated Aryl Ketones
Example Compound : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()
- Structural Features: Dichloro and fluoro substituents on the phenyl ring. Propenone chain similar to chalcones.
- The dichloro-fluorophenyl group may enhance electrophilic reactivity, making this compound more suitable for covalent binding in drug design compared to the difluorinated pentenone .
Data Table: Key Structural and Functional Differences
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